![molecular formula C23H28N4O5S B2729985 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-16-0](/img/structure/B2729985.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research into quinazolinone derivatives has shown promising antitumor activity. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity against various cancer cell lines. Molecular docking studies indicated that these compounds inhibit growth through mechanisms akin to known cancer therapies, such as EGFR-TK inhibition, similar to erlotinib, and B-RAF kinase inhibition, akin to PLX4032 (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Compounds featuring morpholinoethyl and acetamido groups have been evaluated for antimicrobial properties. Özlem Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with morpholin-4-ylacetamido and found them effective against various strains of bacteria and yeasts, showing broad-spectrum activity (Temiz-Arpacı et al., 2005).
Radiomodulatory Effects
A study on quinazolinone derivatives bearing a benzenesulfonamide moiety showed potential as radiomodulatory agents. These compounds, particularly one with a similar structural motif involving acetamide and sulfonamide, demonstrated the ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in vitro, suggesting antioxidant and radioprotective properties (Soliman et al., 2020).
Anticonvulsant Agents
Research on benzothiazole derivatives having acetamido pharmacophore has uncovered potential anticonvulsant agents. Morpholino and imidazolyl derivatives, in particular, have shown promising results in in vivo screenings, suggesting their utility in treating seizure disorders (Amir et al., 2012).
Anti-Inflammatory and Analgesic Activities
N-substituted acetamide derivatives, including those with morpholino groups, have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds, especially the morpholino derivative, demonstrated notable efficacy, highlighting their potential in developing new pain and inflammation treatments (Schenone et al., 2000).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c28-21(24-16-5-6-19-20(13-16)32-15-31-19)14-33-22-17-3-1-2-4-18(17)27(23(29)25-22)8-7-26-9-11-30-12-10-26/h5-6,13H,1-4,7-12,14-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWATSWLHSTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

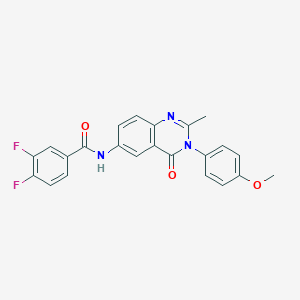
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)
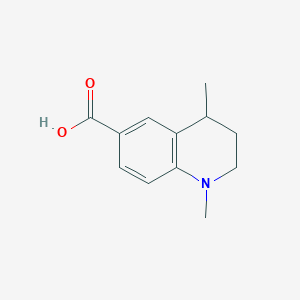
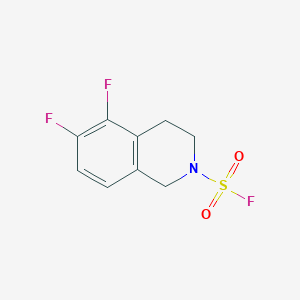
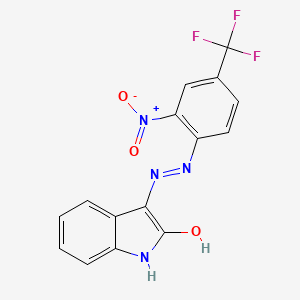

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)
![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)
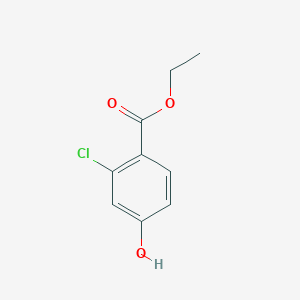

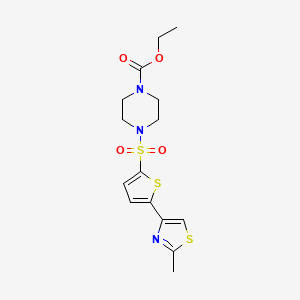
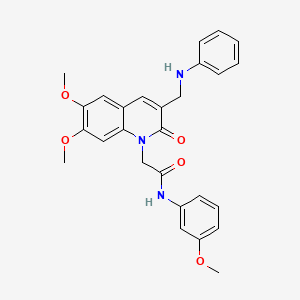
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)